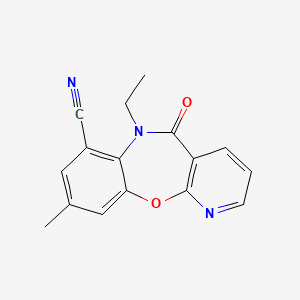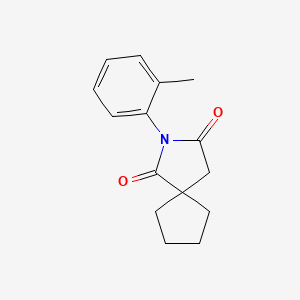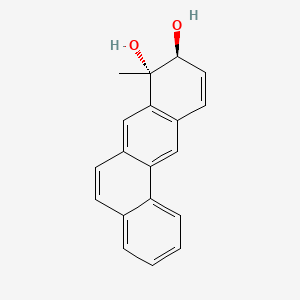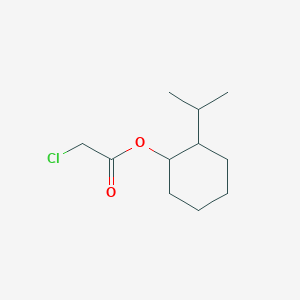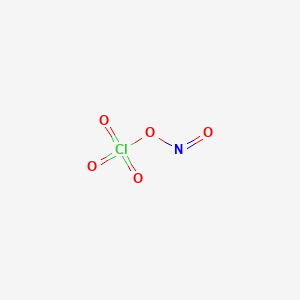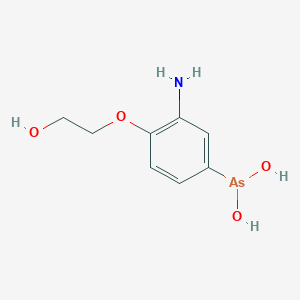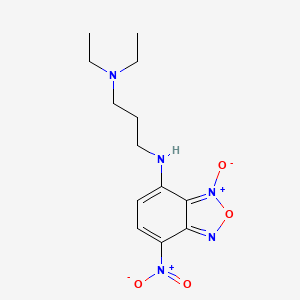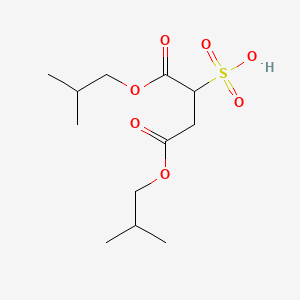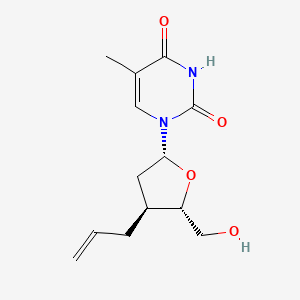![molecular formula C14H21NO4S B12797749 6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid CAS No. 6954-30-9](/img/structure/B12797749.png)
6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid is a chemical compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . It is known for its applications in various industrial processes, including metalworking fluids, industrial cleaning agents, and water-based hydraulic fluids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid typically involves the reaction of hexanoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and distillation to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and engage in electrostatic interactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methylphenylsulfonamido)hexanoic acid
- 6-(Toluene-4-sulfonylamino)-hexanoic acid
- 4-Methylphenylsulfonylaminohexanoic acid
Uniqueness
6-[Methyl-(4-methylphenyl)sulfonylamino]hexanoic acid is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its applications in various industrial processes and potential biological activities make it a valuable compound for research and development .
Properties
CAS No. |
6954-30-9 |
|---|---|
Molecular Formula |
C14H21NO4S |
Molecular Weight |
299.39 g/mol |
IUPAC Name |
6-[methyl-(4-methylphenyl)sulfonylamino]hexanoic acid |
InChI |
InChI=1S/C14H21NO4S/c1-12-7-9-13(10-8-12)20(18,19)15(2)11-5-3-4-6-14(16)17/h7-10H,3-6,11H2,1-2H3,(H,16,17) |
InChI Key |
DBWWHVGIQPLNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


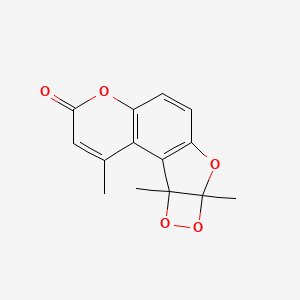
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
